![molecular formula C7H8ClNO4S2 B3022324 [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid CAS No. 749897-58-3](/img/structure/B3022324.png)
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid
Descripción general
Descripción
The compound of interest, [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid, is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied for its potential in pharmaceutical applications. The presence of the sulfonyl and amino groups suggests that this compound could have significant biological activity, potentially useful in the development of new drugs.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions that can include the formation of Schiff bases, esterification, and selective hydrolysis. For instance, the synthesis of 5-alkylthio (or sulfonyl)methyl-5-m-methoxyphenylhydantoin-3-acetic acid derivatives, which are structurally related to the compound , was achieved by starting with 5,5-disubstituted hydantoins and reacting them with ethyl chloroacetate, followed by hydrolysis to yield the hydantoin 3-acetic acid derivatives . This method could potentially be adapted for the synthesis of [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their biological activity. For example, a novel thiophene-containing compound was synthesized and its structure was optimized using X-ray crystallography and density functional theory (DFT) calculations. The study revealed that the geometry of the molecule is stabilized by intramolecular interactions, which are important for the compound's reactivity and interaction with biological targets . Similar analytical techniques could be employed to analyze the molecular structure of [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including condensation, reduction, and cyclization. For example, 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters were synthesized through a one-pot reaction involving the formation of a thiophene core and its recyclization into a pyrrole nucleus . Understanding the reactivity of the sulfonyl and amino groups in [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid is essential for predicting its behavior in chemical reactions and its potential as a synthetic intermediate.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. For instance, the introduction of sulfonyl and amino groups can increase water solubility, which is desirable for pharmaceutical compounds. Detailed analysis of these properties would be necessary to fully understand the potential applications of [(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid.
Safety and Hazards
Propiedades
IUPAC Name |
2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S2/c1-9(4-6(10)11)15(12,13)7-3-2-5(8)14-7/h2-3H,4H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKLPTLDRUNKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



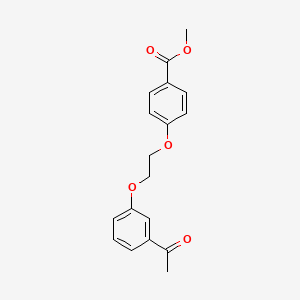

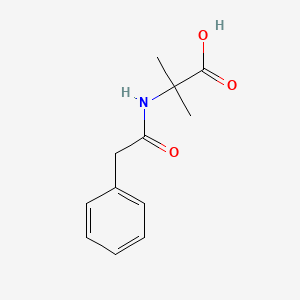


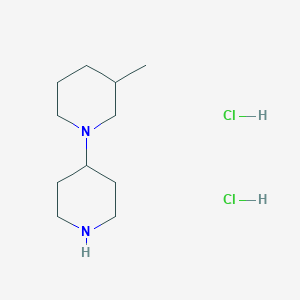
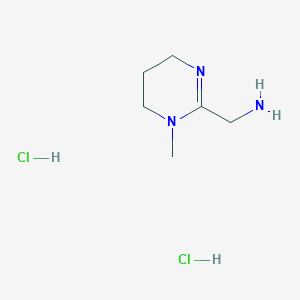

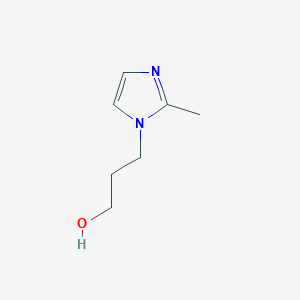
![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3022256.png)

![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)
![Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate](/img/structure/B3022261.png)
![2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B3022263.png)